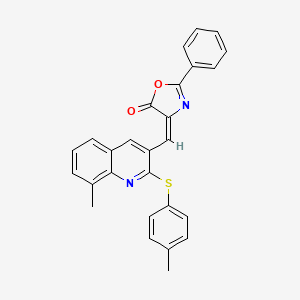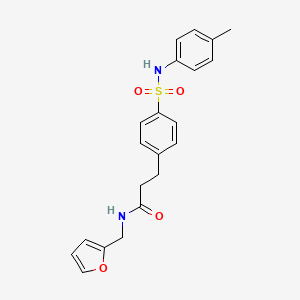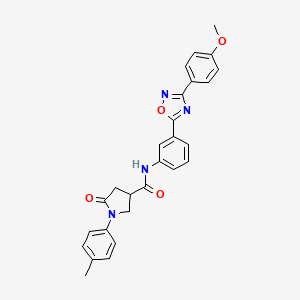
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as CEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CEMB is a quinoline-based compound that has been shown to exhibit promising biological activity, making it a potential candidate for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the inhibition of various enzymes involved in the regulation of cellular processes. It has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to exhibit inhibitory activity against topoisomerase II, which is an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and inflammatory bowel disease. This compound has also been shown to exhibit anti-oxidant properties, which can help in the prevention of various diseases such as cardiovascular disease and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has several advantages for lab experiments. It exhibits potent biological activity, making it a potential candidate for the development of new drugs. It is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which can limit its potential applications in drug development.
Future Directions
There are several future directions for the study of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One potential direction is the development of new analogs with improved biological activity and solubility. Another direction is the study of the in vivo effects of this compound, which can help in the identification of potential therapeutic applications. Additionally, the study of the mechanism of action of this compound can help in the identification of new targets for drug development.
Synthesis Methods
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide can be synthesized using a multi-step process involving the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with 4-chlorobenzoyl chloride, followed by the reaction with 4-ethoxyaniline. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes such as tyrosine kinases, protein kinase C, and topoisomerase II, which are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and inflammatory bowel disease.
properties
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-3-32-23-11-9-22(10-12-23)29(26(31)18-5-7-21(27)8-6-18)16-20-15-19-14-17(2)4-13-24(19)28-25(20)30/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHOBWRTCZBIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

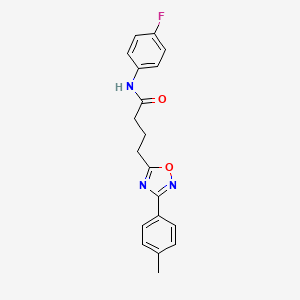

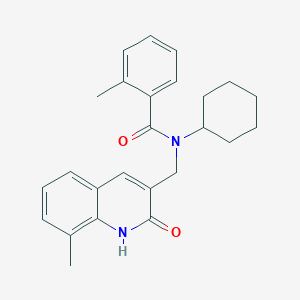

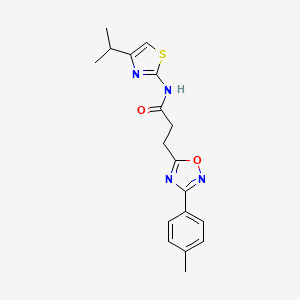
![N-(2,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B7712992.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)
![3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713007.png)
![2-(4-chlorophenoxy)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7713023.png)
